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molecular formula C17H10N2O2 B8529148 3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile

3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile

Cat. No. B8529148
M. Wt: 274.27 g/mol
InChI Key: STQUDCRJJJMCBC-UHFFFAOYSA-N
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Patent
US07659267B2

Procedure details

An acetic anhydride suspension (10 mL) of 3-cyanobenzaldehyde (1.32 g, 10.1 mmol), hippuric acid (1.81 g, 10.1 mmol) and sodium acetate (826 mg, 10.1 mmol) was stirred at 100° C. for 30 minutes. After the reaction mixture was allowed to cool and diethyl ether was added thereto, the solid was taken out by filtration and the filtrate was concentrated under reduced pressure. The solid obtained and the residue were combined and the mixture was suspended in a mixture of ethyl acetate-water. After filtering, the solid was dissolved in dichloromethane, followed by washing with water. The mixture was dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (2.04 g, 74%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=O)#[N:9].[C:18]([OH:30])(=[O:29])[CH2:19][NH:20][C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=O.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.O.C(OCC)C>[O:29]=[C:18]1[O:30][C:21]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[N:20][C:19]1=[CH:13][C:12]1[CH:11]=[C:10]([CH:17]=[CH:16][CH:15]=1)[C:8]#[N:9] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.32 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
1.81 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
826 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid was taken out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
After filtering
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in dichloromethane
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C(N=C(O1)C1=CC=CC=C1)=CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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